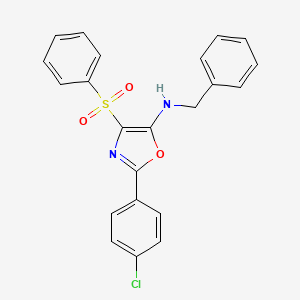

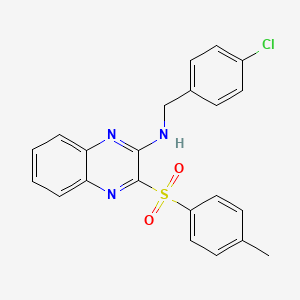

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

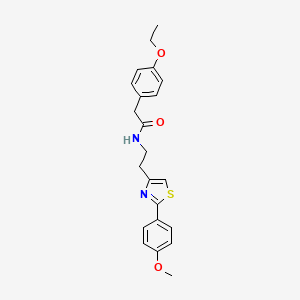

“N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound . The “N-(4-chlorobenzyl)” and “3-tosyl” parts suggest that it has a benzyl group with a chlorine atom and a tosyl group attached to the quinoxaline core .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyldiamines . For example, tetrachloromonospirocyclotriphosphazenes were synthesized from the reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Chlorobenzyl alcohol undergoes carbonylation in the presence of a dimer of chloro(1,5-cyclooctadiene)rhodium .

Applications De Recherche Scientifique

Synthesis Techniques and Reactivity

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine is involved in various synthetic techniques emphasizing the formation and manipulation of quinoxaline derivatives. Techniques such as iodine-catalyzed C-N bond formation under ambient conditions demonstrate the versatility of quinoxalinones in reacting with amines to yield pharmaceutically active 3-aminoquinoxalinone derivatives. These reactions are notable for their moderate to high yields, good functional group tolerance, and practical access to significant compounds without the need for metallic catalysts (A. Gupta, M. S. Deshmukh, N. Jain, 2017). Similarly, metal-free C(sp2)-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines under visible-light photoredox catalysis has been developed, highlighting the radical process involved in this photocatalytic reaction (Wei Wei, Leilei Wang, Pengli Bao, et al., 2018).

Antimicrobial Applications

Quinoxaline derivatives, including N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine, have been studied for their antimicrobial properties. The synthesis of new quinoxaline derivatives by replacing the C2 chlorine with an ether linkage has led to compounds with significant antimicrobial activity. This research indicates the potential of quinoxaline derivatives in the development of new antimicrobial agents (D. P. Singh, Sanjay Kumar Deivedi, S. R. Hashim, R. Singhal, 2010).

Photoredox Catalysis and C-H Amination

The application of photoredox catalysis in the site-selective amination of aromatics represents another avenue of research for quinoxaline derivatives. This innovative approach leverages visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research. Such methodologies provide a blueprint for aromatic carbon-hydrogen functionalization, emphasizing the utility of quinoxaline derivatives in complex organic syntheses (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).

Catalysis and Green Chemistry

The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives using cobalt oxide nanoparticles under ultrasonic irradiation exemplifies the role of quinoxaline derivatives in green chemistry. This method, characterized by its environmental friendliness, high yields, and simple work-up procedures, underscores the potential of quinoxaline derivatives in sustainable chemical processes (M. Ghasemzadeh, Boshra Mirhosseini‐Eshkevari, M. H. Abdollahi-Basir, 2016).

Mécanisme D'action

Target of Action

Similar compounds such as phenylurea fungicides target diseases caused by rhizoctonia solani and pellicularia spp .

Mode of Action

It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .

Biochemical Pathways

For instance, reactions at the benzylic position can lead to various outcomes, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds such as phenylurea fungicides are known to be virtually insoluble in water but dissolve in most common organic solvents .

Result of Action

Similar compounds have been reported to have antiviral activity .

Action Environment

Similar compounds such as phenylurea fungicides are known to be moderately persistent in soils and slightly more so in water systems .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c1-15-6-12-18(13-7-15)29(27,28)22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRWNELMLUZHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

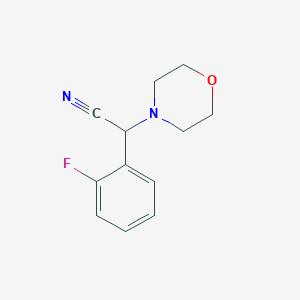

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)

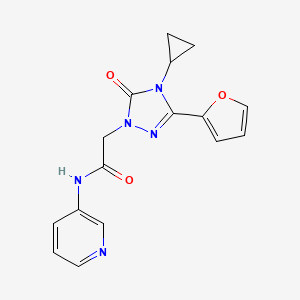

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)

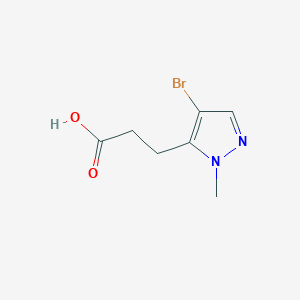

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)